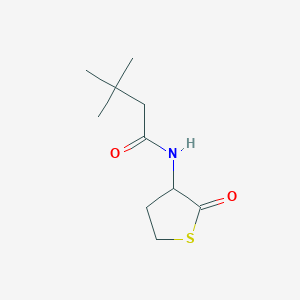
3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE is an organic compound with the molecular formula C10H17NO2S It is a derivative of butanamide, featuring a thiophene ring and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation Reaction: The final step involves the amidation of the synthesized thiophene derivative with 3,3-dimethylbutanoic acid under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and ketone group allow it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanamide: Lacks the thiophene ring and ketone group, making it less reactive.
2-Oxotetrahydrothiophene: Contains the thiophene ring and ketone group but lacks the butanamide moiety.
Thiophene-2-carboxamide: Similar structure but with different substituents on the thiophene ring.
Uniqueness
3,3-DIMETHYL-N~1~-(2-OXOTETRAHYDRO-3-THIOPHENYL)BUTANAMIDE is unique due to its combination of a thiophene ring, ketone group, and butanamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
3,3-dimethyl-N-(2-oxothiolan-3-yl)butanamide |
InChI |
InChI=1S/C10H17NO2S/c1-10(2,3)6-8(12)11-7-4-5-14-9(7)13/h7H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
UZEGPDUTVTYRBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCSC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11015104.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B11015105.png)
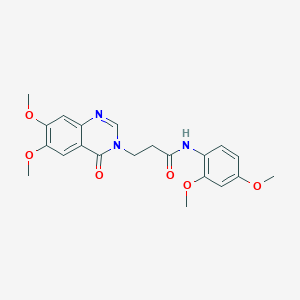
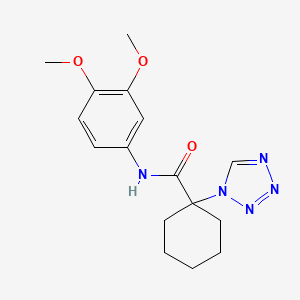
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11015119.png)
![N-[3-(acetylamino)phenyl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11015129.png)
![2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015145.png)
![4-phenyl-N-[(2E)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11015151.png)
![4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11015158.png)
![5-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11015170.png)
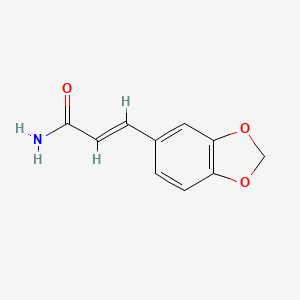
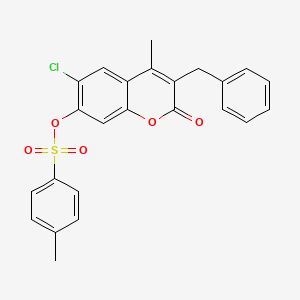
![N-(3,3-diphenylpropyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015188.png)
![N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11015196.png)
